3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol
Description
3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol is a complex organic compound that features a quinazoline ring system substituted with a chloro and phenyl group, linked to an indole moiety via a diazenyl bridge
Properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5O/c23-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)26-22(25-18)28-27-20-15-8-4-5-9-17(15)24-21(20)29/h1-12,24,29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNIQPMMJKWQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=NC4=C(NC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol typically involves multiple steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under high-temperature conditions.
Substitution Reactions: The chloro and phenyl groups are introduced via electrophilic aromatic substitution reactions.
Diazenyl Bridge Formation: The diazenyl bridge is formed by diazotization of the quinazoline derivative followed by coupling with an indole derivative.
Final Coupling: The final product is obtained by coupling the diazonium salt with 1H-indol-2-ol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazenyl bridge, converting it into an amine linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced amine-linked compounds, and various substituted quinazoline derivatives.
Scientific Research Applications
3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for use in dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol involves its interaction with molecular targets such as DNA and enzymes. The diazenyl bridge allows for the formation of reactive intermediates that can form covalent bonds with nucleophilic sites on DNA, leading to inhibition of replication and transcription. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 6-chloro-4-phenylquinazoline
- 1H-indol-2-ol
Uniqueness
3-[(6-chloro-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol is unique due to its diazenyl bridge, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for versatile functionalization and interaction with various biological targets, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
